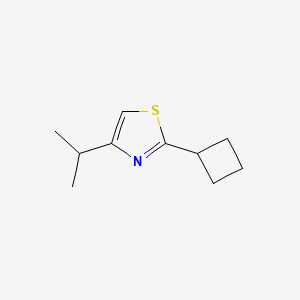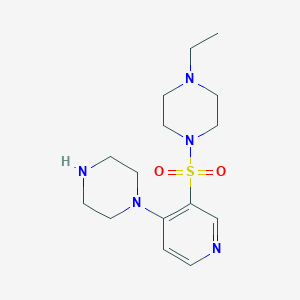
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group and a thiophenyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with amides or nitriles under acidic or basic conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through the reaction of the oxazole intermediate with bromoethane in the presence of a base such as potassium carbonate.
Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazoles using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrooxazoles.
科学研究应用
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target. The thiophenyl group can interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-Chloroethyl)-5-(thiophen-2-yl)oxazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
2-(2-Bromoethyl)-5-(furan-2-yl)oxazole: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Bromoethyl)-5-(phenyl)oxazole: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is unique due to the combination of the bromoethyl and thiophenyl groups, which confer specific reactivity and binding properties. The bromoethyl group allows for versatile chemical modifications, while the thiophenyl group provides aromaticity and potential for π-π interactions.
属性
分子式 |
C9H8BrNOS |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-5-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2 |
InChI 键 |
WYKLBYZVGSOQSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CN=C(O2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



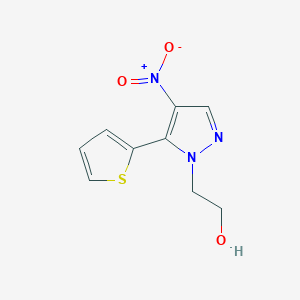
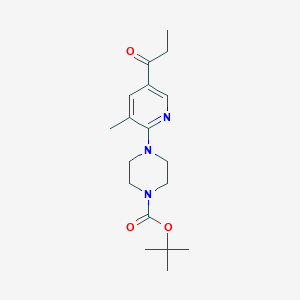
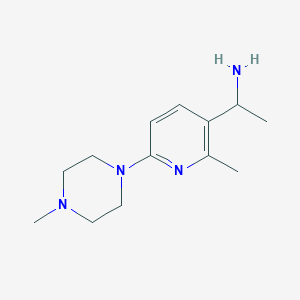
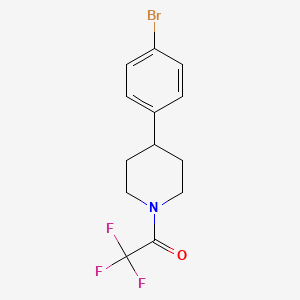
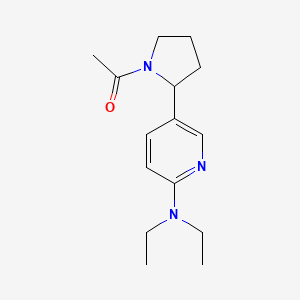
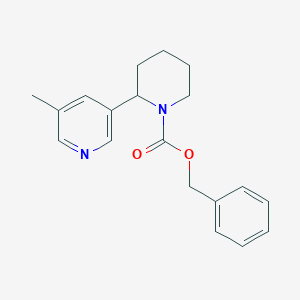

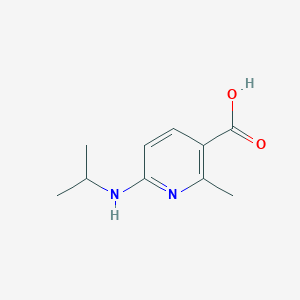
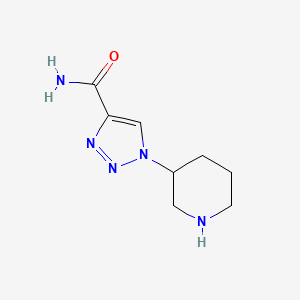
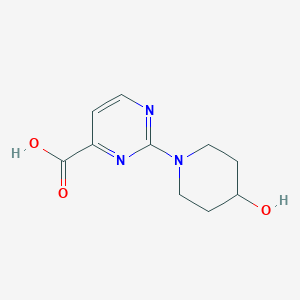
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
